
4(1H)-Quinolinone, octahydro-2-methyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyloctahydroquinolin-4(1H)-one is a heterocyclic organic compound with a unique structure that includes a quinoline backbone. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyloctahydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired product .
Industrial Production Methods: Industrial production methods for (2S)-2-Methyloctahydroquinolin-4(1H)-one often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyloctahydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydrogenated quinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-Methyloctahydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S)-2-Methyloctahydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
- (2S,4aR,8aR)-2-Methyloctahydro-4(1H)-quinolinone
- 2-Methoxyphenylpyridine-3-methanimine
- 4’-Acetylbenzo-18-crown 6-ether
Comparison: Compared to similar compounds, (2S)-2-Methyloctahydroquinolin-4(1H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
877076-38-5 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2S)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
InChI Key |
SEAPKWHFVCCJBB-UEJVZZJDSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2CCCCC2N1 |
Canonical SMILES |
CC1CC(=O)C2CCCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)

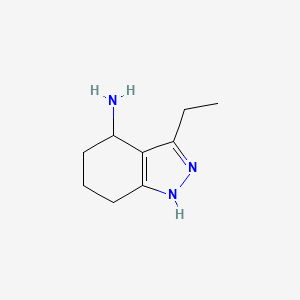
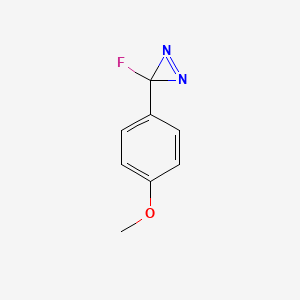

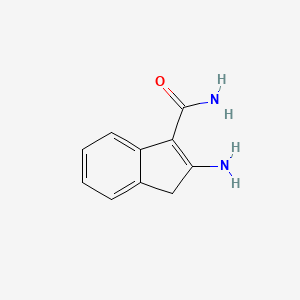
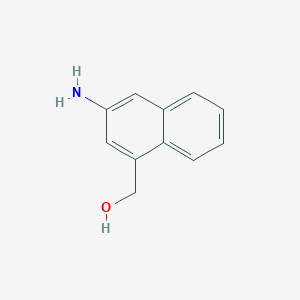
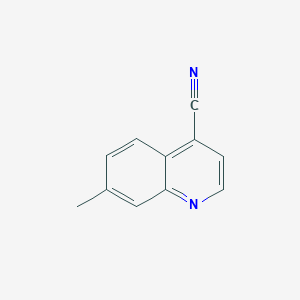
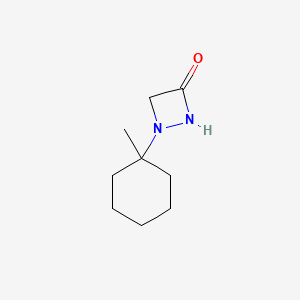
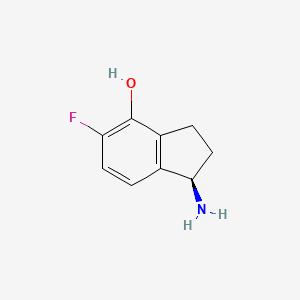
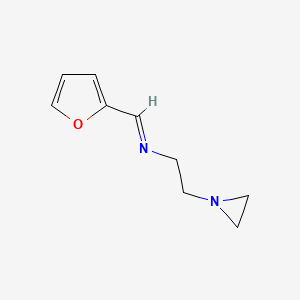

![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)

